Tris succinate is synthesized from tris(2-hydroxyethyl)amine, a tri-functional amine, and succinic acid, a dicarboxylic acid. Both starting materials are widely available and can be sourced from chemical suppliers.
Tris succinate is classified as a polyfunctional compound due to the presence of both amine and carboxylic acid functional groups. It is primarily used in biochemical applications, particularly in buffer solutions for biological assays.
The synthesis of tris succinate typically involves an esterification reaction between tris(2-hydroxyethyl)amine and succinic acid. The process can be carried out under reflux conditions to facilitate the reaction.
Tris succinate features a central tris(2-hydroxyethyl)amine structure with three hydroxyl ethyl groups attached to a nitrogen atom, and three succinate groups connected through ester linkages.
Tris succinate can undergo various chemical reactions typical for esters, including hydrolysis in the presence of water or bases, leading to the regeneration of tris(2-hydroxyethyl)amine and succinic acid.
The mechanism of action for tris succinate primarily relates to its role as a buffering agent in biochemical assays. It helps maintain stable pH levels in biological systems by neutralizing excess acids or bases.
Tris succinate is widely utilized in:
Tris succinate's versatility as a buffer and its role in maintaining pH stability make it an essential compound in both academic research and industrial applications. Its synthesis from readily available precursors further enhances its utility across various scientific fields.
The development of Tris (tris(hydroxymethyl)aminomethane) buffers in the 1950s–1960s revolutionized molecular biology by addressing the limitations of early buffering agents like phosphate and carbonate. Tris buffers offered superior biocompatibility, non-reactivity with metal ions, and stability in physiological pH ranges (7.0–9.0). Their adoption coincided with critical advancements in enzymology and electrophoresis techniques. For example, Tris-HCl became the standard buffer for Laemmli gel electrophoresis due to its ability to maintain pH during protein separation. The Journal of Biological Chemistry highlighted Tris's role in enabling reproducible kinase assays by minimizing pH drift during ATP hydrolysis. By the late 1960s, Tris accounted for >60% of buffers used in nucleic acid isolation protocols, as validated by National Bureau of Standards titration studies [6].
Table 1: Key Milestones in Tris Buffer Development
Year | Event | Significance |
---|---|---|
1948 | Synthesis of Tris base by Schwarzenbach et al. | First organic amine buffer with pKa ~8.1 |
1956 | Goodridge & Connelly's enzymology protocols | Demonstrated Tris's inertness in dehydrogenase assays |
1964 | Adoption in SDS-PAGE systems | Enabled high-resolution protein electrophoresis |
1971 | Optimization studies for DNA hybridization | Standardized Tris-EDTA buffers for molecular biology |
Succinate (HOOC-CH₂-CH₂-COOH), a dicarboxylic acid intermediate of the tricarboxylic acid (TCA) cycle, emerged as an ideal partner for Tris due to its dual pKa values (4.2 and 5.6). This property enables robust buffering between pH 4.5–6.0—a range critical for organelle studies, enzyme kinetics, and protein storage. Tris-succinate synergistically combines Tris's alkaline buffering capacity with succinate's acidic stability, effectively eliminating "pH overshoot" during titrations. Mechanistically, the carboxylate groups of succinate form hydrogen bonds with Tris's hydroxymethyl groups, enhancing buffer resilience against ionic strength fluctuations. This synergy proved vital for:
Table 2: Buffering Performance Comparison (Ionic Strength = 0.15M, 25°C)
Buffer System | Effective pH Range | ΔpH/0.01 mol H⁺ | Key Applications |
---|---|---|---|
Tris-HCl | 7.0–9.0 | 0.024 | DNA hybridization, electrophoresis |
Succinate alone | 4.5–6.0 | 0.031 | Low-pH enzyme assays (pepsin) |
Tris-succinate | 4.5–8.5 | 0.008 | Antibody storage, organelle studies |
Industrial production of Tris-succinate evolved from chemical synthesis to microbial fermentation, driven by demand for enantiopure succinate. Early patents (e.g., US 3,929,680) focused on succinic acid crystallization from petrochemical precursors, but yields were limited to 65–70% with Tris-compatible purity. The 2010s witnessed biotechnological breakthroughs:
Table 3: Key Patents in Tris-Succinate Manufacturing
Patent Number | Priority Year | Synthesis Method | Key Innovation | Yield/Purity |
---|---|---|---|---|
US 3,929,680 | 1973 | Chemical crystallization | Food-grade succinate from maleic anhydride | 68% purity |
CN113200877A | 2021 | Microbial fermentation (B. succiniciproducens) | Fructokinase-enhanced sucrose utilization | 71 g/L, 99.2% pure |
EP 3,422,101 A1 | 2023 | Lyophilization optimization | Anhydride suppression in Tris-succinate | >99.5% stable at 25°C |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0